molecular formula C16H15N3O3S2 B1663771 OU749 CAS No. 519170-13-9

OU749

Cat. No.: B1663771
CAS No.: 519170-13-9
M. Wt: 361.4 g/mol
InChI Key: QCXWBMZVLJCKHF-UHFFFAOYSA-N
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Description

OU749 is a competitive inhibitor of gamma-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione. This compound has shown promise in the development of non-toxic, species-selective inhibitors of GGT, which is significant for therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Target of Action

The primary target of OU749 is γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme that plays a critical role in the metabolism of glutathione . GGT is upregulated during inflammation and in several human tumors, contributing to resistance to radiation and chemotherapy .

Mode of Action

this compound acts as a competitive inhibitor of GGT . It inhibits GGT by competing with the substrate for the γ-glutamyl binding site . The predicted binding model of this compound with human GGT (hGT) shows that this molecule is located in the acceptor binding site with its phenylcarboxylate group, which can form a hydrogen bond with Lys562 .

Biochemical Pathways

The inhibition of GGT by this compound affects the γ-glutamyl cycle, which regulates the cellular levels of the antioxidant molecule glutathione . By inhibiting GGT, this compound disrupts the metabolism of glutathione, a molecule that plays a critical physiological role in protecting cells against oxidative stress .

Result of Action

The inhibition of GGT by this compound has several effects at the molecular and cellular levels. In 786-O cells, a human renal tumor cell line, this compound showed more than 150-fold less toxicity than the GGT inhibitor acivicin toward dividing cells . This suggests that this compound could potentially be used as a less toxic alternative for inhibiting GGT in cancer treatment.

Action Environment

The action of this compound is species-specific . It was found to be 7-fold less potent as an inhibitor of GGT isolated from rat kidney and 10-fold less potent inhibiting GGT from mouse kidney . These findings indicate that the species specificity of this compound is determined by differences in the primary structure of the protein rather than species-specific, post-translational modifications .

Biochemical Analysis

Biochemical Properties

OU749 plays a significant role in biochemical reactions, particularly in the inhibition of GGT. GGT is a key enzyme involved in glutathione metabolism, a critical physiological process that protects cells against oxidative stress . This compound interacts with GGT, inhibiting its activity and thereby influencing the metabolism of glutathione .

Cellular Effects

The effects of this compound on various types of cells primarily revolve around its inhibitory action on GGT. In 786-O cells, a human renal tumor cell line, this compound has been shown to be more than 150-fold less toxic than the GGT inhibitor acivicin . It inhibits GGT in a dose-dependent manner, thereby influencing cellular processes related to glutathione metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GGT. As a competitive inhibitor, this compound binds to the active site of GGT, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in glutathione metabolism, which can have downstream effects on various cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutathione, a critical antioxidant in cells. By inhibiting GGT, this compound disrupts the normal metabolism of glutathione, potentially leading to changes in cellular redox status .

Subcellular Localization

The subcellular localization of this compound is not well-documented in the literature. As a small molecule, this compound is likely able to diffuse across cellular membranes. Its primary target, GGT, is a membrane-bound enzyme, suggesting that this compound may localize to the cell membrane where GGT is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: OU749, chemically known as N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-benzenesulfonamide, can be synthesized through a multi-step processThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions: OU749 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and benzenesulfonamide moieties. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, which can be further analyzed for their biological activity .

Scientific Research Applications

OU749 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of GGT and its effects on glutathione metabolism. In biology and medicine, this compound is explored for its potential therapeutic applications in treating diseases such as cancer, where GGT plays a role in drug resistance. Additionally, this compound’s species-selective inhibition properties make it a valuable compound for studying the differences in GGT activity across various organisms .

Comparison with Similar Compounds

Similar Compounds:

  • Acivicin
  • Azaserine
  • Compound 21 (a para-amine substituted analogue of OU749)

Uniqueness of this compound: this compound stands out due to its non-toxic and species-selective inhibition of GGT. Unlike other GGT inhibitors such as acivicin and azaserine, which are glutamine analogues and exhibit high toxicity, this compound is much less toxic and more selective for human GGT. This makes it a safer and more effective option for therapeutic applications .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-22-13-9-7-12(8-10-13)11-15-17-18-16(23-15)19-24(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXWBMZVLJCKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366842
Record name OU749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519170-13-9
Record name OU749
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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